molecular formula C23H18ClN3O4 B7715653 N-(4-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

N-(4-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Cat. No.: B7715653
M. Wt: 435.9 g/mol
InChI Key: GIESZTPKBDAZOZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the chlorophenyl group:

    Introduction of the dimethoxyphenyl group: This can be done via electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced to the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
  • 4-chloro-N-(3,4-dimethoxyphenyl)benzamide

Uniqueness

N-(4-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this structural feature.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4/c1-29-19-12-7-14(13-20(19)30-2)21-26-23(31-27-21)18-6-4-3-5-17(18)22(28)25-16-10-8-15(24)9-11-16/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIESZTPKBDAZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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